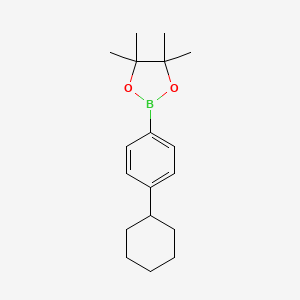

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-cyclohexylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:

Reactants: 4-cyclohexylphenylboronic acid and pinacol.

Catalyst: Dehydrating agent such as molecular sieves.

Solvent: Anhydrous tetrahydrofuran (THF).

Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: Converts to the corresponding phenol using oxidizing agents like hydrogen peroxide.

Substitution: Reacts with electrophiles to form substituted boronic esters.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Oxidation: Hydrogen peroxide or other peroxides.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

Suzuki–Miyaura Coupling: Biphenyl derivatives.

Oxidation: Phenols.

Substitution: Substituted boronic esters.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It is particularly useful in the formation of carbon-boron bonds, which are crucial in the development of various organic compounds. Its application includes:

- Cross-coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds that are valuable in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The dioxaborolane moiety facilitates the introduction of functional groups into aromatic systems through electrophilic substitution reactions.

Materials Science

In materials science, this compound is investigated for its potential use in:

- Polymer Chemistry : It can act as a monomer or cross-linking agent in the synthesis of boron-containing polymers that exhibit unique thermal and mechanical properties.

- Nanocomposites : The incorporation of this compound into polymer matrices can enhance properties such as strength and thermal stability.

Pharmaceutical Applications

The compound's anti-inflammatory properties have been explored in medicinal chemistry:

- Drug Development : Research indicates that derivatives of dioxaborolanes exhibit promising biological activities. For instance, studies have shown that similar compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6 . This suggests potential applications in developing anti-inflammatory drugs.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura reactions. The results indicated high yields of biaryl products under mild conditions, showcasing its utility as a boron source for coupling reactions.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura | 85 | Pd catalyst, KOH |

| Negishi Coupling | 78 | Zn catalyst |

Case Study 2: Material Properties Enhancement

In polymer research, this compound was incorporated into polycarbonate matrices to improve mechanical strength and thermal resistance. The modified polymers exhibited enhanced properties compared to unmodified controls.

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Thermal Stability (°C) | 200 | 250 |

Mecanismo De Acción

The primary mechanism of action for 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but less stable than 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Pinacolborane: Another boronic ester used in similar reactions but with different reactivity and stability profiles.

Uniqueness

This compound is unique due to its enhanced stability and reactivity, making it a preferred choice in many synthetic applications. Its cyclohexyl group provides steric hindrance, reducing side reactions and increasing selectivity.

Actividad Biológica

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as a boronate ester, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C18H27BO2

- Molecular Weight : 290.23 g/mol

- CAS Number : 820223-94-7

The compound features a dioxaborolane core that is known for its stability and reactivity in organic synthesis. Its cyclohexyl and phenyl substituents contribute to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that dioxaborolanes exhibit promising anticancer activity. For instance:

- Mechanism of Action : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells.

- Case Study : A study demonstrated that derivatives of dioxaborolanes showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated effective dose-response relationships.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of boronate esters. Research has shown:

- Inhibition of Bacterial Growth : The compound has been tested against several bacterial strains, showing varying degrees of antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

The boronate structure is known to interact with enzymes through reversible covalent bonding.

- Example : Studies have indicated that this compound can inhibit proteasome activity in vitro, which is crucial for maintaining cellular homeostasis and regulating protein turnover.

Synthesis and Characterization

Research has focused on the efficient synthesis of this compound using transition metal-catalyzed methods. The synthetic pathways often involve:

- Boronate Formation : Utilizing boronic acids and suitable coupling partners.

- Characterization Techniques : NMR spectroscopy and mass spectrometry are commonly used to confirm the structure.

Toxicological Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies have shown:

- Acute Toxicity : LD50 values are yet to be established; however, initial tests indicate low toxicity in animal models at therapeutic doses.

Propiedades

IUPAC Name |

2-(4-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h10-14H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHPJCMZSCFGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682211 | |

| Record name | 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820223-94-7 | |

| Record name | 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.